molecular formula C10H18N4O B13624409 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide

Cat. No.: B13624409
M. Wt: 210.28 g/mol
InChI Key: HXJVOKMZEAVWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 3 and a methyl group at position 4 on the pyrazole ring, along with a butylacetamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide typically involves the reaction of 3-amino-4-methylpyrazole with butylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-cyclopropylpropanamide
  • 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-ethylacetamide
  • 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide
  • 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-benzylacetamide

Uniqueness

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-butylacetamide is unique due to its specific structural features, such as the butylacetamide side chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-butylacetamide

InChI

InChI=1S/C10H18N4O/c1-3-4-5-12-9(15)7-14-6-8(2)10(11)13-14/h6H,3-5,7H2,1-2H3,(H2,11,13)(H,12,15)

InChI Key

HXJVOKMZEAVWPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C=C(C(=N1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.